![molecular formula C19H23NO B2729397 (2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356536-79-3](/img/structure/B2729397.png)
(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Description
2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine, commonly referred to as 2,2-Diphenyl-ethyl-THF-amine or 2,2-Diphenyl-ethyl-THF-amine, is an organic compound belonging to the class of heterocyclic amines. It is a colorless, crystalline solid that is soluble in water and has a melting point of about 140°C. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of a range of drugs, including antifungals, antihistamines, anti-inflammatory agents, and anti-seizure medications.
Scientific Research Applications
Gas Transport Properties
Research into amine-containing polyurethanes and poly(urethane-urea)s, utilizing compounds similar to “(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine,” has shown promising applications in gas separation membranes. These studies highlight the importance of amine functional groups in enhancing gas transport properties for industrial applications, such as separation of He, H2, O2, N2, CH4, and CO2 gases (Teo, Chen, & Kuo, 1998).
Interaction with Dyes
Investigations into the interactions between protonated merocyanine dyes and amines have revealed insights into solvatochromic behavior in various solvents, which is essential for developing new materials and sensors (Ribeiro, Sidooski, Nandi, & Machado, 2011).
Organosilicon Synthesis
Studies on the synthesis of isocyanates, involving reactions of amines similar to the compound , have provided novel pathways for producing important intermediates in the pharmaceutical and agrochemical industries (Lebedev et al., 2006).
Polymerization Processes
Research into the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents an eco-friendly alternative to traditional petroleum-based polymers, showcasing the potential for sustainable material development (Jiang et al., 2015).
Ligand Design for Catalysis
The design and synthesis of diphenylphosphinoamine ligands have significantly impacted the field of catalysis, particularly in ethylene oligomerization reactions. These advancements facilitate the development of highly selective and efficient catalyst systems for producing industrial chemicals (Kuhlmann et al., 2007).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,2-diphenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-8-16(9-4-1)19(17-10-5-2-6-11-17)15-20-14-18-12-7-13-21-18/h1-6,8-11,18-20H,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYGZRURHRYWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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